molecular formula C10H12FNO2 B1332843 (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 270596-50-4

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Katalognummer: B1332843
CAS-Nummer: 270596-50-4
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: UVEHSQZQGJXLEV-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with a fluorinated aromatic ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the aromatic ring can significantly influence the compound’s biological activity and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-Amino-4-phenylbutanoic acid.

    Fluorination: The aromatic ring is fluorinated using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-Amino-4-phenylbutanoic acid: Lacks the fluorine atom, which may result in different biological activity and pharmacokinetic properties.

    (S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Similar structure but with the fluorine atom in a different position, potentially altering its biological effects.

    (S)-3-Amino-4-(2-fluorophenyl)butanoic acid: Another positional isomer with distinct properties.

Uniqueness

The presence of the fluorine atom at the 3-position of the aromatic ring in (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride makes it unique. This specific substitution pattern can influence the compound’s electronic properties, metabolic stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "L-aspartic acid" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-fluorophenylacrylate by condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate.", "Step 2: Reduction of ethyl 3-fluorophenylacrylate to ethyl 3-fluorophenylpropionate using sodium borohydride as reducing agent.", "Step 3: Hydrolysis of ethyl 3-fluorophenylpropionate to (S)-3-Amino-4-(3-fluorophenyl)butanoic acid using hydrochloric acid and sodium hydroxide as catalysts.", "Step 4: Formation of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride by reaction of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid with hydrochloric acid." ] }

CAS-Nummer

270596-50-4

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI-Schlüssel

UVEHSQZQGJXLEV-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N

SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl

Kanonische SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.